6-hydroxy-7H-thieno[2,3-b]pyridin-4-one is a heterocyclic compound that features a thieno-pyridine structure. This compound is characterized by its fused thiophene and pyridine rings, which contribute to its unique chemical properties and potential biological activities. It is classified under the category of thienopyridines, which are known for their diverse pharmacological activities, including anti-cancer and anti-inflammatory effects.
This compound can be sourced from various chemical databases and literature focusing on heterocyclic compounds. It falls under the classification of thienopyridines, which are often investigated for their medicinal properties. The thieno[2,3-b]pyridine derivatives have been studied extensively in the context of their structure-activity relationships, leading to the development of several bioactive compounds.
The synthesis of 6-hydroxy-7H-thieno[2,3-b]pyridin-4-one can be achieved through several methods, commonly involving multi-step synthetic routes. One notable method includes the condensation of thiophene derivatives with pyridine derivatives under acidic conditions.
For example, a key step involves the cyclization of a thiophene derivative with an amine to form the desired thienopyridine structure, followed by hydroxylation to introduce the hydroxy group at position 6.
The molecular structure of 6-hydroxy-7H-thieno[2,3-b]pyridin-4-one consists of a fused thieno and pyridine ring system with a hydroxyl group at position 6. The molecular formula can be represented as C₈H₇N₃OS.
6-hydroxy-7H-thieno[2,3-b]pyridin-4-one can undergo various chemical reactions typical for heterocyclic compounds:
The reactions often involve catalysts and specific conditions to ensure high yields and selectivity towards desired products.
The mechanism of action for compounds like 6-hydroxy-7H-thieno[2,3-b]pyridin-4-one is primarily linked to their interaction with biological targets such as enzymes or receptors. For instance, derivatives have shown activity as luteinizing hormone-releasing hormone receptor antagonists, affecting hormonal pathways.
Studies indicate that modifications to the thienopyridine structure can significantly enhance potency and selectivity towards specific biological targets, suggesting a structure-activity relationship that is critical in drug design.
6-hydroxy-7H-thieno[2,3-b]pyridin-4-one has potential applications in various fields:
The construction of the 6-hydroxy-7H-thieno[2,3-b]pyridin-4-one scaffold typically employs multi-step synthetic sequences that strategically assemble the bicyclic framework while introducing critical functional groups for subsequent derivatization. One prominent approach involves the cyclization of hydrazide intermediates derived from aminothiophene carboxylic acid methyl esters. Through phenylacetylation followed by thermal cyclization, this method efficiently delivers the thienopyridinone core with the essential 4-oxo and 6-hydroxy functionalities positioned for further elaboration [3]. The distance between the sulfur and nitrogen atoms within the thienopyridine ring significantly influences the molecular geometry and electronic properties, with the [2,3-b] isomer exhibiting the shortest S···N distance and consequently optimal bioactivity profiles in receptor binding studies [3].
Alternative routes employ Thorpe-Zeigler cyclization under basic conditions to access novel derivatives. For instance, treatment of S-substituted methylthiopyridines with sodium ethoxide in refluxing ethanol induces intramolecular cyclization, yielding 3-amino-4-(pyrazolyl)-6-arylthieno[2,3-b]pyridines in good yields (typically 65-85%). This method demonstrates remarkable versatility, accommodating various aryl and heteroaryl substituents at the 6-position, including phenyl and 2-thienyl groups, which profoundly influence the electronic distribution and biological activity of the resulting compounds [4]. The synthetic utility is further enhanced by the capacity for additional annulation reactions, enabling conversion into complex polycyclic systems like pyrazolylpyridothienopyrimidines through sequential reactions with orthoesters, hydrazines, and carbon disulfide [4].
Table 1: Key Multi-Step Synthetic Approaches to Functionalized Thieno[2,3-b]pyridinones
| Starting Material | Key Steps | Target Compound | Yield Range | Reference |
|---|---|---|---|---|
| Aminothiophene carboxylates | Phenylacetylation → Cyclization | 4-Hydroxy-5-arylthieno[2,3-b]pyridin-6(7H)-ones | 70-92% | [3] |
| S-Substituted methylthiopyridines | Sodium ethoxide-induced cyclization | 3-Amino-4-(1,3-diphenylpyrazol-4-yl)thieno[2,3-b]pyridines | 65-85% | [4] |
| 2-(1-Hydroxyalkyl)-3-aminopyridines | Protection → Pd-catalyzed cyclization | Pyrrolo[3,2-b]pyridine-fused analogues | 75-88% | [7] |
Advanced functionalization often leverages palladium-catalyzed cross-coupling reactions to introduce complex substituents. The synthesis of thieno[2,3-b:4,5-b']dipyridine derivatives exemplifies this strategy, where 2-acetyl-3-aminothieno[2,3-b]pyridine undergoes condensation with 1,3-bifunctional reagents (malononitrile, cyanoacetamide, acetylacetone) in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal). These transformations yield densely functionalized systems with extended π-conjugation, evidenced by narrow HOMO-LUMO energy gaps (2.32–3.39 eV) calculated via DFT/B3LYP methodology, indicating enhanced electronic delocalization beneficial for biological interactions [5].
Regioselective manipulation of the 4-oxo and 6-hydroxy functionalities represents a critical strategy for fine-tuning the electronic properties and bioactivity of the thienopyridinone core. The 4-oxo group exhibits significant electrophilic character, enabling nucleophilic substitutions that install diverse substituents without disrupting the aromatic system. Computational studies using Fukui's indices quantitatively predict reactivity patterns, identifying the carbonyl carbon as the most electrophilic site [1]. This reactivity facilitates the synthesis of chlorinated derivatives using phosphorus oxychloride, yielding 4-chlorothieno[2,3-b]pyridines that serve as pivotal intermediates for nucleophilic displacement reactions with amines, alkoxides, and thiols to generate C4-aminated, alkoxylated, or thioether analogues [3] [6].
The 6-hydroxy group offers distinct opportunities for structural diversification through O-alkylation versus C-alkylation pathways, governed by reaction conditions and catalysts. Under classical Williamson conditions (alkyl halides, K₂CO₃/acetone), O-alkylation predominates, producing 6-alkoxy-7H-thieno[2,3-b]pyridin-4-ones with preserved hydroxyl tautomerism. Conversely, employing strong bases like NaH in DMF followed by alkyl halides promotes deprotonation and subsequent C-alkylation at the adjacent C5 position, generating quaternary centers that sterically and electronically modulate the system [3]. Protecting group strategies further enhance regiocontrol; silyl ethers (TBDMS) or SEM groups [2-(trimethylsilyl)ethoxymethyl] effectively shield the 6-hydroxy function during C4 modifications, enabling orthogonal functionalization sequences [3].
Table 2: Regioselective Modifications and Biological Impact
| Position Modified | Reagent/Conditions | Resulting Substituent | Antimicrobial IC₅₀ (µg/mL) | NMDA Kᵢ (nM) |
|---|---|---|---|---|
| C4 | POCl₃ → Amines | 4-Amino | 14.2–24.3 (E. coli, S. aureus) | >10,000 |
| C4 | POCl₃ → Thiophenols | 4-(Arylthio) | 18.7–29.1 | >10,000 |
| C6 (O-Alkylation) | K₂CO₃, Alkyl bromides | 6-Alkoxy | 22.5–35.8 | 1,100–2,500 |
| C5 (C-Alkylation) | NaH, Alkyl iodides | 5,5-Dialkyl | 15.8–28.3 | 850–1,800 |
| C6/C4 (Halogenation) | NBS/Br₂, Fe catalyst | 3-Bromo-6-hydroxy or 3-Bromo-4-chloro | 9.4–17.6 | 5.8–10.5 |
Halogenation strategies provide particularly valuable regiochemical outcomes. Electrophilic bromination selectively targets the C3 position adjacent to the sulfur atom, yielding 3-bromo-6-hydroxy-7H-thieno[2,3-b]pyridin-4-ones without compromising the 4-oxo or 6-hydroxy groups [3]. These halogenated derivatives serve as versatile intermediates for cross-coupling reactions (Suzuki, Stille) that introduce aryl, heteroaryl, or alkenyl moieties. The strategic incorporation of 3'-phenoxy groups via Suzuki coupling dramatically enhances biological activity, with optimized derivatives exhibiting single-digit nanomolar binding affinities (Kᵢ = 1.1–2.0 nM) for the glycine site of the NMDA receptor, representing a >100-fold potency improvement over the parent scaffold [3].
Solvent-free methodologies have emerged as environmentally sustainable alternatives for constructing the thieno[2,3-b]pyridine core, minimizing waste generation while enhancing reaction efficiency. The magnesium alkoxide-mediated cyclization exemplifies this approach, where neat reactions between keto-esters and thiourea derivatives under reflux conditions efficiently yield 4-hydroxythieno[2,3-b]pyridine carboxylates without solvent participation. This method achieves excellent atom economy and reduces purification complexities, typically delivering products in 75-90% yields with high purity (>95% by HPLC) [8]. The reaction proceeds via a concerted ring closure mechanism, where magnesium ions coordinate with carbonyl oxygens, facilitating dehydrative cyclization through a six-membered transition state [8].
Catalytic cyclodehydration techniques significantly advance the synthesis of complex derivatives. Palladium/copper-catalyzed domino reactions enable the one-pot assembly of fused systems starting from halogenated pyridinols and terminal alkynes. The process initiates with Sonogashira coupling, followed by in situ electrophilic cyclization, constructing the thienopyridine core with concurrent introduction of alkynyl substituents [5] [7]. Catalyst systems comprising Pd(PPh₃)₄/CuI in amine solvents exhibit exceptional efficacy for this transformation, achieving near-quantitative conversions within 2-4 hours at 80°C. The choice of phosphine ligand critically influences regioselectivity; bulky ligands like tri(tert-butyl)phosphine favor 6-endo-dig cyclization, exclusively forming the [2,3-b] isomer, while triphenylphosphine yields mixtures [5] [7].
Table 3: Catalytic Systems for Heterocyclic Ring Formation
| Catalyst System | Conditions | Reaction Type | Yield (%) | Advantages |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | DMF, 100°C, 3h | Suzuki Coupling | 82-94 | Tolerates free OH groups |
| Pd(PPh₃)₄/CuI | Et₃N, 80°C, 2h | Sonogashira/Cyclization | 88-97 | One-pot procedure |
| Mg(OMe)₂ (neat) | Reflux, 4h | Cyclodehydration | 75-90 | Solvent-free, easy workup |
| CuI/l-Proline | DMSO, 90°C, 12h | Enaminone Cyclization | 65-78 | Ligand-accelerated, air-tolerant |
| FeCl₃ (microwave) | Solvent-free, 150°C, 15min | Ring Closure | 83-91 | Rapid heating, high throughput |
Copper-catalyzed cyclizations offer complementary approaches for heterocycle formation under milder conditions. The CuI/l-proline catalytic system efficiently promotes intramolecular C-N bond formation in enecarbamates, generating pyrrolo[2,3-c]pyridine-fused analogues of the thienopyridinone scaffold [7]. This method operates effectively at 90°C in DMSO, accommodating diverse functional groups, including base-sensitive esters and nitro groups. Microwave irradiation dramatically accelerates these cyclizations, reducing reaction times from hours to minutes while improving yields by 10-15% compared to conventional heating [5]. The mechanistic pathway involves copper-assisted oxidative addition, followed by reductive elimination that constructs the critical C-N bond with simultaneous rearomatization of the pyridine ring.
DFT/B3LYP computational analyses provide critical insights into cyclization energetics, revealing that solvent-free and catalytic pathways lower activation barriers by 15-25 kcal/mol compared to non-catalyzed reactions. These calculations identify concerted asynchronous transition states for magnesium-mediated cyclizations, where proton transfer from nitrogen to oxygen occurs simultaneously with C-S bond formation, explaining the observed rate enhancements [1] [5]. The frontier molecular orbital analysis further rationalizes reactivity patterns, showing that catalytic systems significantly narrow the HOMO-LUMO gap (ΔE = 2.32–3.39 eV versus 4.85–5.52 eV in uncatalyzed reactions), facilitating electron transfer during ring closure [1] [5]. These computational insights guide the rational design of new catalytic systems for synthesizing structurally complex thienopyridinones with optimized electronic properties for pharmaceutical applications.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0